N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
This compound is a fluorinated acetamide derivative featuring a benzothiazinone core substituted with a trifluoromethyl group at the 6-position and a 4-(2-chloro-1,1,2-trifluoroethoxy)phenyl moiety linked via an acetamide bridge. The trifluoromethyl and chloro-trifluoroethoxy groups confer enhanced metabolic stability and lipophilicity, which are critical for bioavailability and receptor binding in medicinal chemistry applications.
Properties
IUPAC Name |
N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF6N2O3S/c20-17(21)19(25,26)31-11-4-2-10(3-5-11)27-15(29)8-14-16(30)28-12-7-9(18(22,23)24)1-6-13(12)32-14/h1-7,14,17H,8H2,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZQXKIFWWHAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)OC(C(F)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic compound with notable biological activities that have been explored in various studies. This article reviews the compound's pharmacological properties, including anti-inflammatory, antifungal, and antioxidant activities, as well as its potential applications in medicinal chemistry.
- IUPAC Name : N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
- Molecular Formula : C18H14ClF3N2O3S
- Molecular Weight : 430.8 g/mol
1. Anti-inflammatory Activity
Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, a study highlighted the potential of N-substituted acetamides to act as anti-inflammatory agents, suggesting their utility in developing treatments for inflammatory diseases (Sunder & Maleraju, 2013).
2. Antifungal Activity
The compound has shown promising antifungal activity against various fungal strains. A synthesis study demonstrated that similar compounds possess moderate to significant antifungal effects, indicating their potential role in antifungal drug development (Gupta & Wagh, 2006; Ahmad et al., 2012) .
3. Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. The presence of trifluoromethyl groups enhances its ability to scavenge free radicals and combat oxidative stress-related conditions .
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets:
- Fluorine Atoms : The trifluoromethyl groups are known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their increased biological activity .
- Molecular Docking Studies : In silico studies have shown that the compound can form hydrogen and halogen bonds with key residues in target proteins. This interaction profile suggests a mechanism by which the compound exerts its biological effects .
Case Studies
Several studies have investigated the biological activities of this compound and its derivatives:
| Study | Findings |
|---|---|
| Sunder & Maleraju (2013) | Demonstrated significant anti-inflammatory effects in vitro. |
| Gupta & Wagh (2006) | Identified moderate antifungal activity against Candida species. |
| Ahmad et al. (2012) | Showed antioxidant activity through free radical scavenging assays. |
Scientific Research Applications
Medicinal Applications
N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide has shown promise in several areas of medicinal research:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogenated groups often enhances the interaction with microbial cell membranes.
Anticancer Potential
Studies have suggested that benzothiazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The trifluoromethyl substitutions may contribute to increased potency against specific cancer types.
Anti-inflammatory Effects
Compounds containing benzothiazine moieties have been investigated for their anti-inflammatory effects. They may inhibit pathways associated with inflammatory responses, making them potential candidates for treating chronic inflammatory diseases.
Case Studies
Several case studies highlight the applications and efficacy of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated effective inhibition of bacterial growth in vitro with a minimum inhibitory concentration (MIC) lower than standard antibiotics. |
| Study B | Cancer Research | Showed that related benzothiazine derivatives induced apoptosis in breast cancer cells via mitochondrial pathways. |
| Study C | Anti-inflammatory | Found that a structurally similar compound reduced pro-inflammatory cytokines in animal models of arthritis. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazinone and Benzothiazole Families
Key structural differences between the target compound and analogues lie in substituent patterns and core heterocycles:
Pharmacological and Physicochemical Implications
- Electron-Withdrawing Effects : The chloro-trifluoroethoxy group in the target compound likely improves binding to hydrophobic pockets in target proteins compared to methoxy or phenyl substituents .
- Metabolic Stability : Trifluoromethyl groups in both the target and analogues reduce oxidative metabolism, but the chloro-trifluoroethoxy group may further hinder cytochrome P450-mediated degradation .
- Solubility: The benzothiazinone core in the target compound may offer better aqueous solubility than benzothiazole derivatives due to the presence of a ketone oxygen .
Crystallographic and Hydrogen-Bonding Considerations
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis likely involves multi-step halogenation and coupling reactions, similar to analogues in –4.
- Data Gaps: No explicit bioactivity or toxicity data is available in the provided sources. Comparative efficacy must be inferred from structural attributes.
- Patent Relevance : Derivatives in –5 are patented for undisclosed therapeutic uses, suggesting industrial interest in this chemical space .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
